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Introduction
The purity of synthetic oligonucleotides is paramount for their successful application in

research, diagnostics, and therapeutics. While numerous purification techniques exist, Trityl-On

Purification with Unique Selectivity (TUPS) offers a rapid, efficient, and scalable method for the

purification of oligonucleotides. This application note provides a detailed overview of the TUPS
methodology, experimental protocols, and comparative data to guide researchers in achieving

high-purity oligonucleotides.

TUPS is a specialized form of reversed-phase solid-phase extraction (RP-SPE) that leverages

the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the desired full-length

oligonucleotide product after synthesis. This "trityl-on" approach allows for selective retention of

the target oligonucleotide on a hydrophobic resin, while shorter, trityl-off failure sequences and

other process-related impurities are washed away. Subsequent on-cartridge detritylation and

elution yield the purified, full-length oligonucleotide. The "unique selectivity" arises from the

specific combination of the resin chemistry and optimized buffer systems that enhance the

discrimination between the full-length product and closely related impurities.
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The TUPS method is a multi-step process that relies on the significant difference in

hydrophobicity between the DMT-containing full-length oligonucleotide and the trityl-less failure

sequences. The workflow is designed to maximize the recovery of the desired product while

ensuring high purity.
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Caption: The fundamental workflow of Trityl-On Purification with Unique Selectivity (TUPS).

Advantages of TUPS
High Purity: TUPS can achieve purities of greater than 90% by effectively removing failure

sequences and other synthesis-related impurities.[1]

Speed and Efficiency: The cartridge-based format allows for the rapid purification of multiple

samples in parallel, significantly reducing purification time compared to methods like HPLC

and PAGE.[2]

Scalability: The method is easily scalable from small research quantities to larger-scale

manufacturing of therapeutic oligonucleotides.

Cost-Effective: TUPS is generally more economical than HPLC, requiring less expensive

equipment and solvents.

Potential Considerations
A critical step in the TUPS process is the on-column detritylation, which typically involves the

use of a dilute acid such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA).[3] While

necessary to cleave the DMT group, prolonged exposure to acidic conditions can lead to

depurination, the hydrolysis of the glycosidic bond between a purine base (adenine or guanine)
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and the sugar moiety.[4] This can result in the formation of apurinic sites and compromise the

integrity of the oligonucleotide. Therefore, careful optimization of the detritylation step is crucial

to ensure complete removal of the DMT group while minimizing depurination.[4]

Comparative Performance Data
The following tables summarize the performance of TUPS in comparison to other common

oligonucleotide purification methods. Data has been compiled from various sources to provide

a comprehensive overview.

Table 1: Purity and Yield of TUPS for Different Oligonucleotide Lengths

Oligonucleo
tide Length

Sequence
Type

Initial Purity
(Crude)

Final Purity
(TUPS)

Yield Reference

21mer DNA Not Specified 92% 92% [1]

70mer DNA Not Specified 96% 93% [1]

120mer DNA Not Specified 90% 97% [1]

30mer DNA Not Specified >95% Good [5]

Various DNA Not Specified 67.9-68.8% Not Specified

Table 2: General Comparison of Oligonucleotide Purification Methods
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Method Purity Yield
Throughp
ut

Scalabilit
y

Cost
Key
Applicati
on

TUPS (RP-

SPE)
>90% Good High High Low

General

purpose,

high-

throughput

screening,

therapeutic

s

Reversed-

Phase

HPLC

>95% Good Medium Medium Medium

High-purity

application

s, modified

oligos

Ion-

Exchange

HPLC

>95% Good Medium Medium Medium

Purification

of long

oligos,

resolving

closely

related

sequences

PAGE >95% Low Low Low High

Very high-

purity

application

s (e.g.,

crystallogra

phy)

Desalting Low High High High Very Low

Removal of

salts and

small

molecules

only
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Detailed Experimental Protocols
The following are generalized protocols for TUPS using commercially available SPE cartridges.

It is important to consult the manufacturer's specific instructions for the chosen cartridge and

reagents.

Protocol 1: General TUPS Protocol for DNA
Oligonucleotides
This protocol is a composite based on methodologies for various commercial SPE cartridges.

Materials:

TUPS SPE Cartridge (e.g., Agilent TOP-DNA, Phenomenex Clarity QSP, Glen-Pak)

Crude trityl-on oligonucleotide solution (cleaved and deprotected)

Acetonitrile (ACN)

2 M Triethylammonium Acetate (TEAA)

1 M Sodium Chloride (NaCl)

Detritylation Solution: 2-5% Trifluoroacetic Acid (TFA) or 1-3% Dichloroacetic Acid (DCA) in

water

Rinse Solution: Nuclease-free water

Elution Buffer: 50% Acetonitrile in water, containing 0.1-0.5% ammonia or other base

Vacuum manifold

Procedure:
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Caption: A step-by-step workflow for a general TUPS protocol.
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Sample Preparation: Dilute the crude trityl-on oligonucleotide solution 1:1 (v/v) with a high

salt solution (e.g., 1 M NaCl).[3]

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of acetonitrile through it

using a vacuum manifold.[1]

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2 M TEAA through it.[1]

Sample Loading: Load the prepared oligonucleotide sample onto the cartridge.

Wash 1 (Salt Wash): Wash the cartridge with 2 x 1 mL of 1 M NaCl to remove unbound

impurities.[3]

Wash 2 (Organic Wash - Optional): For some protocols, a wash with a low percentage of

acetonitrile (e.g., 5-10% ACN in a salt solution) can be performed to remove more

hydrophobic impurities.

Detritylation: Add 2 x 1 mL of the detritylation solution (e.g., 5% TFA) to the cartridge and

allow it to react for 2-5 minutes. A color change (typically to orange/pink) indicates the

cleavage of the DMT group.[1][3]

Rinse: Rinse the cartridge with 2 x 1 mL of nuclease-free water to remove the acid and the

cleaved DMT groups.[1][3]

Elution: Elute the purified, detritylated oligonucleotide with 1 mL of the elution buffer into a

clean collection tube.[1][3]

Post-Elution: The purified oligonucleotide can be dried down and reconstituted in the desired

buffer for downstream applications.

Protocol 2: Manual Detritylation Post-Purification
In some workflows, detritylation is performed after the trityl-on oligonucleotide has been eluted

from the cartridge.

Materials:

Purified, dried trityl-on oligonucleotide
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80% Acetic Acid

Ethanol

3 M Sodium Acetate

Procedure:

Dissolution: Dissolve the dried trityl-on oligonucleotide in 30 µL of 80% acetic acid per ODU

(Optical Density Unit).[6]

Incubation: Incubate at room temperature for 15-30 minutes.

Precipitation: Add 5 µL of 3 M sodium acetate and 100 µL of cold ethanol per ODU. Vortex to

mix.[6]

Incubation: Incubate at -20°C or colder for at least 30 minutes.

Centrifugation: Centrifuge at high speed for 5-10 minutes to pellet the oligonucleotide.

Wash: Carefully remove the supernatant and wash the pellet with 70% ethanol.

Drying: Dry the pellet and resuspend in the desired buffer.
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Problem Possible Cause(s) Suggested Solution(s)

Low Yield Incomplete elution.

Increase the volume or organic

content of the elution buffer.

Ensure the pH of the elution

buffer is appropriate to

neutralize the oligonucleotide.

Premature detritylation.

Avoid acidic conditions during

sample handling and storage

before purification.[7]

Over-drying of the crude oligo.

The use of high vacuum can

lead to trityl loss; consider

adding a non-volatile base like

Tris before drying.[7]

Low Purity Inefficient washing.

Optimize the wash steps.

Consider adding a low

percentage of organic solvent

to the salt wash to remove

more hydrophobic impurities.

Incomplete detritylation.

Increase the incubation time or

the concentration of the

detritylation acid. Be mindful of

the risk of depurination.

Depurination.

Decrease the incubation time

or concentration of the

detritylation acid. Use a milder

acid if possible. Ensure the

column is thoroughly rinsed

after detritylation.[4]

No Product Eluted
Oligonucleotide still has the

trityl group attached.

Ensure the detritylation step

was performed correctly and

for a sufficient amount of time.

Clogged cartridge. Centrifuge the crude

oligonucleotide sample before
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loading to remove any

particulate matter.

Conclusion
Trityl-On Purification with Unique Selectivity (TUPS) is a powerful and versatile technique for

the purification of synthetic oligonucleotides. By understanding the principles and optimizing

the protocol, researchers can consistently obtain high-purity oligonucleotides suitable for a

wide range of demanding applications. The speed, scalability, and cost-effectiveness of TUPS
make it an attractive alternative to more traditional purification methods, particularly in high-

throughput and large-scale settings. Careful attention to the critical detritylation step is

essential to maximize purity and yield while maintaining the integrity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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